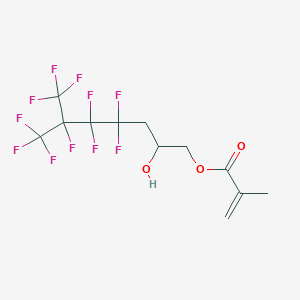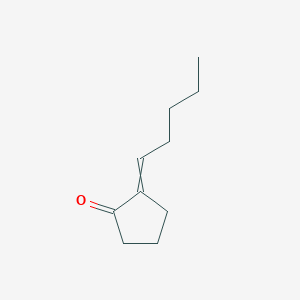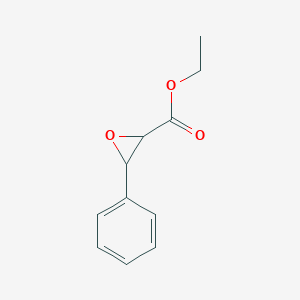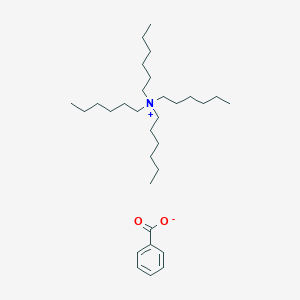![molecular formula C3H5N B095151 1-Azabicyclo[1.1.0]butane CAS No. 19540-05-7](/img/structure/B95151.png)
1-Azabicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[1.1.0]butane, commonly known as ABN, is a bicyclic organic compound with a nitrogen atom in its structure. It is a colorless liquid that is highly reactive and has several important applications in scientific research. ABN is a versatile building block for synthesizing a wide range of organic compounds, including drugs and natural products. 1.0]butane.
Scientific Research Applications
ABN has several important applications in scientific research. It is commonly used as a building block for synthesizing a wide range of organic compounds, including drugs and natural products. ABN is also used as a ligand in organometallic chemistry and as a chiral auxiliary in asymmetric synthesis. Additionally, ABN is a useful reagent for the preparation of optically active compounds.
Mechanism Of Action
ABN acts as a nucleophile due to the presence of a nitrogen atom in its structure. It can react with a variety of electrophiles, including carbonyl compounds, halogens, and epoxides. ABN can also be used as a chiral auxiliary to control the stereochemistry of a reaction. The mechanism of action of ABN is well-studied and has been used in the synthesis of several important compounds.
Biochemical And Physiological Effects
ABN has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. ABN has been used as a precursor for the synthesis of several drugs, including antiviral and anticancer agents.
Advantages And Limitations For Lab Experiments
ABN has several advantages for use in laboratory experiments. It is a versatile building block for synthesizing a wide range of organic compounds. ABN is also commercially available and can be synthesized in the lab using a cost-effective method. However, ABN has some limitations, including its reactivity and potential for explosive reactions. Careful handling and storage are required to ensure safety in the laboratory.
Future Directions
There are several future directions for research involving ABN. One area of interest is the development of new synthetic methods for ABN and its derivatives. Additionally, ABN could be used as a starting material for the synthesis of new drugs and natural products. Further studies are needed to determine the biochemical and physiological effects of ABN and its derivatives. Finally, ABN could be used as a ligand in organometallic chemistry to develop new catalysts for organic transformations.
Conclusion:
1-Azabicyclo[1.1.0]butane is a versatile building block for synthesizing a wide range of organic compounds. It has several important applications in scientific research, including drug synthesis and asymmetric synthesis. ABN has a well-studied mechanism of action and is generally considered safe for use in laboratory experiments. However, careful handling and storage are required due to its reactivity. Future research involving ABN could lead to the development of new synthetic methods, drugs, and catalysts for organic transformations.
Synthesis Methods
The synthesis of ABN involves several steps, starting from the reaction of cyclopropane with ammonia to form 1-aminocyclopropane. This intermediate is then treated with sodium methoxide to yield ABN. The overall process is efficient and yields high purity ABN. ABN is commercially available, but the synthesis method provides a cost-effective alternative for research purposes.
properties
CAS RN |
19540-05-7 |
|---|---|
Product Name |
1-Azabicyclo[1.1.0]butane |
Molecular Formula |
C3H5N |
Molecular Weight |
55.08 g/mol |
IUPAC Name |
1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C3H5N/c1-3-2-4(1)3/h3H,1-2H2 |
InChI Key |
AVORXWIYCOTNFE-UHFFFAOYSA-N |
SMILES |
C1C2N1C2 |
Canonical SMILES |
C1C2N1C2 |
Other CAS RN |
19540-05-7 |
synonyms |
1-Azabicyclo[1.1.0]butane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



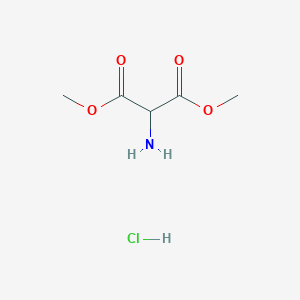
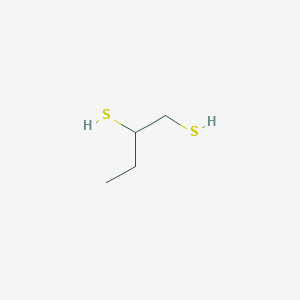
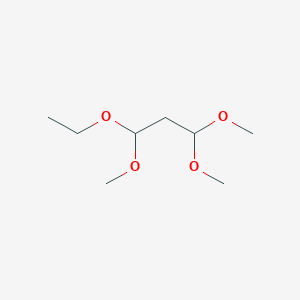
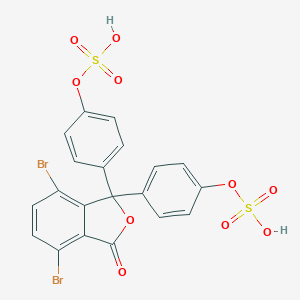
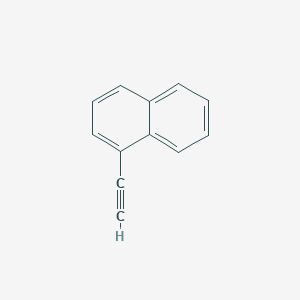
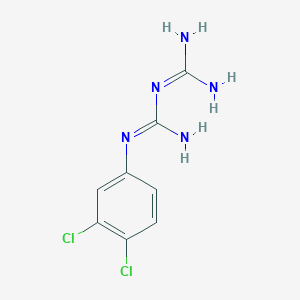
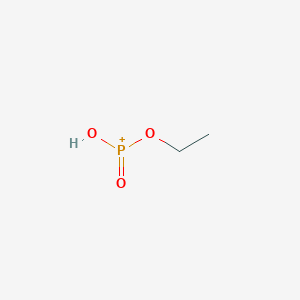
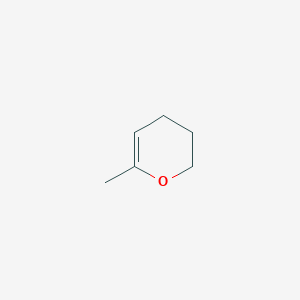
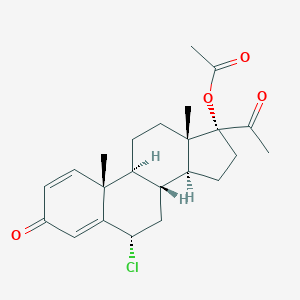
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
